![molecular formula C10H10BrN3O4S3 B7576798 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. This compound has also been used as a tool in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide involves the inhibition of specific enzymes and proteins in bacterial and fungal cells, leading to their death. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide depend on the specific application. In bacterial and fungal cells, this compound disrupts the cell membrane and inhibits DNA synthesis, leading to cell death. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide in lab experiments include its potent antibacterial, antifungal, and anticancer properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
The potential future directions for 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide include its use in the development of new drugs for bacterial, fungal, and cancer diseases. Further research is needed to fully understand its mechanism of action, toxicity, and potential applications in various areas of scientific research.
Conclusion:
In conclusion, 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potent antibacterial, antifungal, and anticancer properties make it a promising tool in the development of new drugs for various diseases. However, further research is needed to fully understand its mechanism of action, toxicity, and potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide involves the reaction of 3-bromo thiophene-2-sulfonamide with 3-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as recrystallization, column chromatography, and HPLC.
Eigenschaften
IUPAC Name |
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O4S3/c11-9-4-5-19-10(9)20(15,16)13-7-2-1-3-8(6-7)14-21(12,17)18/h1-6,13-14H,(H2,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHHAXFEBAAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)NS(=O)(=O)C2=C(C=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.